molecular formula C24H21BrN2O B4084997 8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

Cat. No. B4084997
M. Wt: 433.3 g/mol
InChI Key: JAYHHPYWRXRBIJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a phenanthroline structure, which is a polycyclic aromatic compound with three rings. The presence of bromophenyl and dimethyl groups suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The phenanthroline structure would likely contribute to the rigidity of the molecule, while the bromophenyl and dimethyl groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and dimethyl groups. Bromine is a good leaving group, so it could be involved in substitution reactions. The dimethyl groups could also participate in reactions, depending on their position in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromophenyl compounds are generally dense and have high boiling points due to the presence of bromine . The presence of multiple rings could also influence its solubility and stability .

properties

IUPAC Name

8-(2-bromophenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O/c1-24(2)12-16-21-15-7-5-11-26-18(15)9-10-19(21)27-23(22(16)20(28)13-24)14-6-3-4-8-17(14)25/h3-11,23,27H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYHHPYWRXRBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5Br)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 2
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8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 3
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8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 4
8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 5
8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 6
8-(2-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

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